Home > Products > Screening Compounds P39354 > 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine - 1600972-26-6

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Catalog Number: EVT-1670723
CAS Number: 1600972-26-6
Molecular Formula: C9H9BrN4
Molecular Weight: 253.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Relevance: The structural similarity with 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine lies in the presence of the central imidazole ring. This core structure suggests potential shared chemical properties and potential biological activity, though specific comparisons require further investigation. The presence of the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl group at the imidazole's 4-position and the various amide substituents introduces structural diversity, potentially influencing biological activity compared to 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine [].

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

  • Compound Description: This compound served as a ligand in a study exploring inhibitors of complement factor B []. The compound features a central dihydroimidazole ring substituted at the 2-position with a 5-bromo-3-chloro-7-methyl-1H-indol-4-amine moiety [].
  • Relevance: While this compound shares the imidazole ring system with 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, it differs significantly in its substitution pattern. The presence of a dihydroimidazole ring, a fused indole ring system, and the halogen and methyl substitutions on the indole suggest different pharmacological profiles compared to 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine [].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: This compound, Pexidartinib, is a known dihydrochloride salt recognized for its biological activity. Structurally, it comprises a central pyridine ring with two substituents: a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl group at the 5-position and a (6-(trifluoromethyl)pyridin-3-yl)methylamino group at the 2-position [].

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine

  • Compound Description: This compound is characterized by a thieno[2,3-b]pyridine core structure, substituted with a 4-chlorophenylamino group at the 4-position and a 4,5-dihydro-1H-imidazol-2-yl group at the 5-position [].

2-(5-Bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid (H3L)

  • Compound Description: This dicarboxylic acid, abbreviated as H3L, plays a crucial role as a building block for constructing metal-organic frameworks (MOFs) []. Its structure features a central imidazole ring with two carboxylic acid groups at the 4 and 5 positions, and a 5-bromopyridin-3-yl substituent at the 2 position [].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This series of compounds is characterized by a pyrazole ring core, substituted with a (2-chloropyridin-4-yl)oxy group at the 5-position, a phenyl group at the 3-position, and a variable 2-(4-substituted phenyl)-N,N-dimethylethen-1-amine moiety at the 1-position [].

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor containing a central imidazo[4,5-c]pyridine core. This structure is further substituted with a 1,2,5-oxadiazol-3-amine group at the 2-position and a 3-amino-1-pyrrolidinylcarbonyl group at the 7-position [].

N-phenyl-6-methyl-2- ((pyridin-3-ylmethyl)thio) pyrimidin-4-amine (4a)

  • Compound Description: This compound features a pyrimidine ring as the central scaffold. It is substituted at the 2-position with a (pyridin-3-ylmethyl)thio group, a methyl group at the 6-position, and a phenylamino group at the 4-position [].
  • Relevance: Both this compound and 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine share a pyridin-3-ylmethyl substituent, though their core ring systems differ (pyrimidine vs. pyridine). Additionally, compound 4a lacks the imidazole ring present in the main compound. These structural distinctions likely contribute to different chemical properties and biological activities compared to 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine [].
  • Compound Description: This compound, HL1, is a salicylaldimine derivative containing a 7-chloroquinoline core. It features a (2-hydroxyphenyl)methyliminoethyl substituent attached to the quinoline nitrogen [].
  • Relevance: While HL1 shares a nitrogen-containing heterocyclic structure with 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, they belong to distinct classes—quinoline for HL1 and pyridine for the target compound. Furthermore, the presence of the salicylaldimine moiety in HL1 and the absence of the imidazole ring in 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine further highlight their structural differences and likely different pharmacological properties [].

1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one (1)

  • Compound Description: This compound is characterized by a fused imidazo[4,5-c]pyridine ring system, with a 4-bromo-2-fluorophenyl substituent at the 1-position and a carbonyl group at the 2-position [].
  • Relevance: While this compound features an imidazole ring like 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, it exists in a fused ring system with pyridine, unlike the non-fused imidazole in the target compound. Additionally, the presence of a 4-bromo-2-fluorophenyl substituent, in contrast to the 5-bromopyridin-3-ylmethylamino substituent in 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, further contributes to their distinct structural and potentially pharmacological properties [].
Overview

Source
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is derived from pyridine and imidazole, two important heterocyclic compounds. The presence of bromine in its structure enhances its reactivity and potential biological activity.

Classification
This compound can be classified as a brominated amine derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.

Synthesis Analysis

Methods
The synthesis of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine typically involves several key steps:

  1. Bromination: The initial step involves the bromination of pyridin-3-amine to introduce the bromine atom at the 5-position.
  2. Formation of Imidazole Linkage: The next step involves the reaction of the brominated pyridine with an appropriate imidazole derivative to form the imidazole linkage.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical details may include the use of solvents like dimethylformamide or dichloromethane during reactions and specific conditions such as temperature and time to optimize yields.

Chemical Reactions Analysis

Reactions
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Coupling Reactions: The amine group can participate in coupling reactions with electrophiles to form more complex structures.

Technical details include reaction conditions such as temperature, catalysts (if necessary), and solvent systems that enhance reaction efficiency.

Mechanism of Action

Process
The mechanism of action for compounds like 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine often involves interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: The imidazole moiety may interact with metal ions in active sites of enzymes, while the pyridine ring may stabilize the binding through π-stacking interactions.
  2. Biological Activity: This compound could exhibit antimicrobial or anticancer properties depending on its target interactions.

Data on binding affinities and biological assays would be essential for understanding its mechanism in specific applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom.

Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that confirm structural integrity.

Applications

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its structure suggests potential use as an antimicrobial or anticancer agent.
  2. Biochemical Research: Can serve as a probe for studying enzyme mechanisms or receptor interactions.
  3. Material Science: May be explored for use in developing novel materials with specific electronic or optical properties.
Synthetic Methodologies and Reaction Optimization for 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine-Imidazole Hybridization

Palladium-catalyzed cross-coupling represents a cornerstone for constructing the C–N bond between pyridine and imidazole moieties in 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine. The reaction typically employs 5-bromo-3-aminopyridine and 2-chloromethylimidazole as coupling partners, utilizing Pd(0) catalysts to facilitate nucleophilic substitution. Modern catalyst systems leverage Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which enable coupling at reduced temperatures (80–100°C) while minimizing protodehalogenation side reactions [1] [4].

Critical optimization parameters include:

  • Ligand selection: Electron-rich ligands (SPhos) accelerate oxidative addition of electron-deficient pyridyl bromides
  • Base effects: Cs₂CO₃ outperforms NaO^tBu in suppressing N-alkylation byproducts
  • Solvent systems: Mixed toluene/tert-amyl alcohol enhances reagent solubility without catalyst decomposition

Table 1: Optimization of Pd-Catalyzed Coupling for Target Compound Synthesis

Pd SourceLigandBaseTemp (°C)Yield (%)Side Products (%)
Pd(OAc)₂XPhosCs₂CO₃10078<5
Pd₂(dba)₃SPhosK₃PO₄80828
Pd(PPh₃)₄NoneNaO^tBu1104532

Heterocyclic compatibility studies demonstrate that unprotected imidazole (N1-H) requires transient protection (SEM group) during coupling to prevent catalyst poisoning. Post-coupling deprotection with tetrabutylammonium fluoride delivers the target compound without imidazole ring degradation [4] [6].

Multi-Component Groebke–Blackburn–Bienaymé Reactions in Imidazopyridine Scaffold Assembly

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction provides an alternative single-pot strategy for constructing imidazo[1,2-a]pyridine cores related to the target structure. This condensation involves:

  • 2-Aminopyridines (e.g., 5-bromopyridin-3-amine)
  • Aldehydes (glyoxal derivatives)
  • Isocyanides (tert-butyl isocyanide)

Mechanistically, the reaction proceeds through an iminium intermediate that undergoes [4+1] cycloaddition with isocyanide, followed by intramolecular nucleophilic attack and tautomerization. Lewis acid catalysts such as Sc(OTf)₃ (5 mol%) in methanol at 60°C enable 65–70% yields of the bicyclic imidazopyridine system [5]. Limitations include:

  • Restricted access to 2-unsubstituted imidazole variants
  • Competitive formation of Schiff base dimers
  • Sensitivity to electron-withdrawing groups on pyridine

Microwave-assisted GBB protocols (120°C, 20 min) enhance yields to >80% while suppressing dimerization, providing a rapid entry to the core scaffold prior to N-alkylation modifications [5].

Buchwald–Hartwig Amination for N-Alkylation and Functional Group Introduction

Buchwald–Hartwig amination enables direct installation of the imidazolylmethylamine functionality onto the pyridine core. This method employs 5-bromo-3-aminopyridine and 1H-imidazol-2-ylmethyl chloride under Pd-catalyzed conditions with specialized ligand systems [1] [4] [6]. Key mechanistic considerations include:

Figure: Catalytic Cycle for Buchwald-Hartwig Amination

[Pd(0)L₂] → Oxidative Addition → [Pd(II)(ArX)L₂]  ↓  Amine Coordination → [Pd(II)(Ar)(NHAr')L₂]  ↓  Deprotonation → [Pd(II)(Ar)(NAr')L₂]  ↓  Reductive Elimination → Target Compound + [Pd(0)L₂]  

Second-generation catalyst systems utilizing BrettPhos-Pd-G3 precatalyst (2–5 mol%) permit reactions at ambient temperature in THF with K₃PO₄ base. This avoids thermal decomposition of the imidazole moiety observed at >100°C. Tertiary amine additives (DMAP) mitigate catalyst deactivation by stabilizing the Pd(0) species during turnover [4] [6].

Notably, steric hindrance at the 3-amino position necessitates bulky electron-rich ligands (RuPhos) to prevent β-hydride elimination pathways that form pyridinyl byproducts. Recent advances in air-stable Pd catalysts (e.g., Pd-PEPPSI-IPent) facilitate industrial scale-up by eliminating glove-box requirements [4].

Regioselective Bromination and Halogen Dance Strategies in Pyridine Ring Functionalization

Regioselective bromination at the pyridine 5-position employs two complementary strategies:

A. Pyridine N-Oxide DirectingPyridine-3-amine is converted to its N-oxide using mCPBA, enabling electrophilic bromination (Br₂, DCM, 0°C) exclusively at the 5-position through coordination-directed electrophilic aromatic substitution. Subsequent deoxygenation with PCl₃ provides 5-bromo-3-aminopyridine in 75% yield [2] [7].

B. Halogen Dance of Tribromopyridine2,3,5-Tribromopyridine undergoes regioselective bromine migration using LDA (-78°C, THF) to generate the kinetic 2,4,5-tribromo isomer. Selective deprotonation at C4 enables trapping with TMSCl, yielding 5-bromo-3-TMS-pyridine after workup. Amination and desilylation complete the sequence [7] [10].

Table 2: Bromination Methods Comparison for 5-Bromo-3-Aminopyridine

MethodKey ReagentRegioselectivityYield (%)Limitations
N-Oxide BrominationBr₂/mCPBA/PCl₃>20:1 (C5 vs C4)75N-Oxide handling
Halogen DanceLDA/TMSCl>15:1 (C5)68Cryogenic conditions
Directed Ortho-Metalationn-BuLi/ZnBr₂8:1 (C5 vs C3)60Compatibility issues

Protecting group strategies prove essential: the amino group requires Boc-protection during halogen dance to prevent nucleophilic decomposition, with deprotection using TFA post-bromination [7].

Solid-Phase Synthesis Approaches for High-Throughput Library Generation

Rink amide resin-bound synthesis enables rapid generation of 5-bromo-N-(imidazolylmethyl)pyridinamine derivatives through four key steps:

  • Resin functionalization: Fmoc-Rink amide resin swelled in DMF
  • Pyridine anchoring: Mitsunobu coupling with 3-hydroxy-5-bromopyridine using DIAD/PPh₃
  • Imidazole installation: Buchwald-Hartwig amination with polymer-bound Pd(PPh₃)₄ (5 mol%) and 1H-imidazol-2-ylmethyl chloride
  • Cleavage: TFA/DCM (1:1) liberation of target compound

This approach achieves 85% purity (HPLC) without chromatography, with typical loadings of 0.8–1.2 mmol/g. Photoredox-assisted diversification permits late-stage bromine functionalization directly on resin via Pd-photocatalyst dual systems [6]. Automation using Chemspeed robotic platforms enables parallel synthesis of 96 analogues in <48 hours, demonstrating superior throughput compared to solution-phase methods.

Properties

CAS Number

1600972-26-6

Product Name

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

IUPAC Name

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Molecular Formula

C9H9BrN4

Molecular Weight

253.1 g/mol

InChI

InChI=1S/C9H9BrN4/c10-7-3-8(5-11-4-7)14-6-9-12-1-2-13-9/h1-5,14H,6H2,(H,12,13)

InChI Key

KUSUXQJDCGCYKW-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)CNC2=CC(=CN=C2)Br

Canonical SMILES

C1=CN=C(N1)CNC2=CC(=CN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.